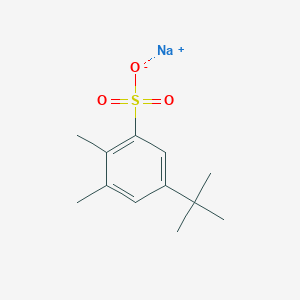
2-acetyl-3-methyl-N-(4-methylphenyl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-acetyl-3-methyl-N-(4-methylphenyl)butanamide, also known as AM-2201, is a synthetic cannabinoid that has gained popularity as a recreational drug. It is a potent agonist of the cannabinoid receptors, which are responsible for the psychoactive effects of marijuana. Despite its illicit use, AM-2201 has also been the subject of scientific research due to its potential therapeutic applications.
Wirkmechanismus
2-acetyl-3-methyl-N-(4-methylphenyl)butanamide acts as a potent agonist of the cannabinoid receptors, specifically CB1 and CB2. These receptors are found throughout the body and are responsible for a wide range of physiological processes, including pain perception, inflammation, and mood regulation. When 2-acetyl-3-methyl-N-(4-methylphenyl)butanamide binds to these receptors, it activates them, leading to the psychoactive effects associated with marijuana use.
Biochemical and Physiological Effects:
2-acetyl-3-methyl-N-(4-methylphenyl)butanamide has a wide range of biochemical and physiological effects due to its interaction with the cannabinoid receptors. It has been shown to have analgesic and anti-inflammatory effects, as well as anticonvulsant and anxiolytic effects. It can also cause changes in heart rate and blood pressure, as well as impairments in memory and cognition.
Vorteile Und Einschränkungen Für Laborexperimente
2-acetyl-3-methyl-N-(4-methylphenyl)butanamide has several advantages for use in lab experiments. It is a potent agonist of the cannabinoid receptors, making it a useful tool for studying the physiological and biochemical effects of these receptors. However, its illicit status and potential for abuse make it difficult to obtain and use in lab experiments. Additionally, its psychoactive effects can make it difficult to interpret the results of experiments involving 2-acetyl-3-methyl-N-(4-methylphenyl)butanamide.
Zukünftige Richtungen
Despite its potential therapeutic applications, the illicit status of 2-acetyl-3-methyl-N-(4-methylphenyl)butanamide has limited its use in scientific research. However, there is still much to be learned about the cannabinoid receptors and their role in physiological processes. Future research could focus on developing safer and more effective synthetic cannabinoids for use in therapeutic applications. Additionally, research could focus on developing new methods for synthesizing 2-acetyl-3-methyl-N-(4-methylphenyl)butanamide and other synthetic cannabinoids, making them more accessible for scientific research.
Synthesemethoden
The synthesis of 2-acetyl-3-methyl-N-(4-methylphenyl)butanamide involves the reaction of 3-methylbutanoic anhydride with 4-methylphenylacetonitrile in the presence of a Lewis acid catalyst. The resulting product is then acetylated with acetic anhydride to yield 2-acetyl-3-methyl-N-(4-methylphenyl)butanamide. The synthesis of 2-acetyl-3-methyl-N-(4-methylphenyl)butanamide is complex and requires specialized equipment and expertise, making it difficult to produce on a large scale.
Wissenschaftliche Forschungsanwendungen
2-acetyl-3-methyl-N-(4-methylphenyl)butanamide has been the subject of scientific research due to its potential therapeutic applications. Studies have shown that it has analgesic and anti-inflammatory effects, making it a potential treatment for chronic pain and inflammation. It has also been shown to have neuroprotective effects, which could make it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
2-acetyl-3-methyl-N-(4-methylphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-9(2)13(11(4)16)14(17)15-12-7-5-10(3)6-8-12/h5-9,13H,1-4H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAURRZCGULMSQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(C(C)C)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(4-methoxyphenyl)propyl]-6-oxo-1-[3-(2-oxo-1-pyrrolidinyl)propyl]-3-piperidinecarboxamide](/img/structure/B4934722.png)

![ethyl 4-(5-{2-[(3,4-dimethoxyphenyl)sulfonyl]carbonohydrazonoyl}-2-furyl)benzoate](/img/structure/B4934736.png)

![1-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-2,5-pyrrolidinedione](/img/structure/B4934743.png)
![1-[6-(4-fluorophenoxy)hexyl]pyrrolidine](/img/structure/B4934755.png)
![2-[(4-chlorophenyl)thio]-N-(3-methoxyphenyl)propanamide](/img/structure/B4934764.png)
![N-({[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-3-ethoxybenzamide](/img/structure/B4934771.png)

![2-methoxy-4-[5-(4-morpholinyl)-1,3-pentadiyn-1-yl]phenol hydrochloride](/img/structure/B4934789.png)

![N-{1-[1-(cyclopentylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}-N'-(2-methoxyphenyl)urea](/img/structure/B4934799.png)

![3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-benzothiazol-3-ium bromide](/img/structure/B4934810.png)